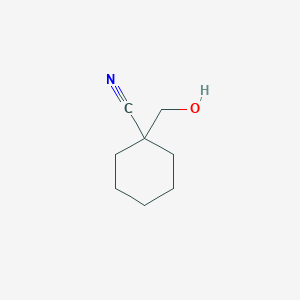

1-(Hydroxymethyl)cyclohexane-1-carbonitrile

Description

BenchChem offers high-quality 1-(Hydroxymethyl)cyclohexane-1-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Hydroxymethyl)cyclohexane-1-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(hydroxymethyl)cyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c9-6-8(7-10)4-2-1-3-5-8/h10H,1-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFFQLYIFZDRRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CO)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(Hydroxymethyl)cyclohexane-1-carbonitrile CAS 50654-43-8 properties

The following technical guide details the properties, synthesis, and applications of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile (CAS 50654-43-8).

Bifunctional Scaffolds in Medicinal Chemistry: Synthesis, Properties, and Applications

Executive Summary

1-(Hydroxymethyl)cyclohexane-1-carbonitrile (CAS 50654-43-8) is a specialized geminal-disubstituted cyclohexane building block.[1] Characterized by the presence of a nitrile (-CN) and a hydroxymethyl (-CH2OH) group at the same carbon atom (C1), it serves as a critical "quaternary carbon" scaffold. This structural motif is highly valued in drug discovery for restricting conformational flexibility, a strategy often employed to enhance the potency and selectivity of bioactive molecules (e.g., Gabapentinoids, spiro-cyclic inhibitors). This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and downstream utility in pharmaceutical development.

Chemical Identity & Physical Properties[3][4][5][6]

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | 1-(Hydroxymethyl)cyclohexane-1-carbonitrile |

| CAS Number | 50654-43-8 |

| Molecular Formula | C₈H₁₃NO |

| Molecular Weight | 139.19 g/mol |

| SMILES | OCC1(CCCCC1)C#N |

| InChI Key | OTFFQLYIFZDRRJ-UHFFFAOYSA-N |

Physicochemical Specifications

Note: As a specialized intermediate, some values are predicted based on structure-property relationships (SPR) of analogous gem-disubstituted cyclohexanes.

| Property | Value / Description |

| Physical State | Colorless to pale yellow liquid (viscous) |

| Boiling Point | ~135–145 °C at 15 mmHg (Predicted); ~260 °C at 760 mmHg |

| Density | 1.02 ± 0.05 g/cm³ |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol; Sparingly soluble in water |

| pKa (OH) | ~15.5 (Typical for primary alcohols) |

| Refractive Index | ~1.47–1.48 |

Synthetic Methodologies

The synthesis of CAS 50654-43-8 typically involves the construction of the quaternary center at C1. The most authoritative route utilizes the alpha-alkylation of cyclohexanecarbonitrile .

Primary Route: Alpha-Hydroxymethylation

This protocol relies on the generation of a nitrile-stabilized carbanion followed by trapping with formaldehyde.

Reagents:

-

Base: Lithium Diisopropylamide (LDA) (generated in situ)

-

Electrophile: Paraformaldehyde (depolymerized) or gaseous Formaldehyde

-

Solvent: Anhydrous THF

Protocol Workflow:

-

Deprotonation: Cool a solution of LDA (1.1 equiv) in THF to -78 °C. Add cyclohexanecarbonitrile dropwise. Stir for 30–60 minutes to ensure complete formation of the alpha-lithio nitrile species.

-

Addition: Introduce formaldehyde (monomeric gas or suspension of paraformaldehyde) to the reaction mixture while maintaining -78 °C.

-

Quench: Allow the mixture to warm to 0 °C and quench with saturated aqueous NH₄Cl.

-

Workup: Extract with Ethyl Acetate. Wash organic layers with brine, dry over MgSO₄, and concentrate.

-

Purification: Distillation under reduced pressure or column chromatography (Hexane/EtOAc gradient).

Visualization of Synthesis Logic

The following diagram illustrates the mechanistic pathway and critical control points.

Figure 1: Synthetic pathway via alpha-lithiation of cyclohexanecarbonitrile.

Analytical Characterization

To validate the identity of the synthesized compound, researchers should look for the following spectroscopic signatures.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 3.50–3.70 ppm (s, 2H): Methylene protons of the hydroxymethyl group (-CH ₂OH). This is the diagnostic peak; it appears as a singlet because there are no protons on the adjacent quaternary C1.

-

δ 2.00–2.20 ppm (m, 1H): Hydroxyl proton (broad, exchangeable with D₂O).

-

δ 1.90–1.10 ppm (m, 10H): Cyclohexane ring protons. Equatorial protons at C2/C6 will be deshielded relative to the others.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~122 ppm: Nitrile carbon (-C ≡N).

-

δ ~68 ppm: Hydroxymethyl carbon (-C H₂OH).

-

δ ~45 ppm: Quaternary C1 carbon.

-

δ ~30–20 ppm: Ring carbons (C2-C6).

-

Infrared Spectroscopy (FT-IR)

-

3400–3500 cm⁻¹: Broad O-H stretch (Alcohol).

-

2230–2240 cm⁻¹: Sharp C≡N stretch (Nitrile). Note: This peak can be weak in some gem-disubstituted nitriles but is diagnostic.

-

2850–2950 cm⁻¹: C-H stretches (Cyclohexane ring).

Reactivity & Pharmaceutical Applications

This compound is a versatile "divergent intermediate." The presence of both a nitrile (electrophile/precursor to amine/acid) and an alcohol (nucleophile/leaving group precursor) allows for rapid scaffold elaboration.

Key Transformations

-

Spiro-Ether Formation: Intramolecular cyclization after activating the alcohol (e.g., mesylation) can yield spiro-cyclic ethers if a nucleophile is introduced at the nitrile carbon, or via rearrangement.

-

Gabapentinoid Synthesis:

-

Hydrolysis: The nitrile can be hydrolyzed to the carboxylic acid, yielding 1-(hydroxymethyl)cyclohexanecarboxylic acid .

-

Reduction: The nitrile can be reduced to an amine, yielding 1-(aminomethyl)-1-(hydroxymethyl)cyclohexane .

-

-

Amino Acid Analogs: Oxidation of the alcohol to an aldehyde/acid followed by nitrile manipulation provides access to conformationally restricted amino acids (e.g., 1-amino-cyclohexane-1,1-dicarboxylic acid derivatives).

Reaction Pathway Diagram

Figure 2: Divergent synthesis pathways from the core scaffold.

Safety & Handling (SDS Summary)

Hazard Classification:

-

Acute Toxicity (Oral/Inhalation): Category 4 (Harmful). Nitriles can metabolize to release cyanide ions in vivo, though steric bulk at C1 may retard this metabolism.

-

Skin/Eye Irritation: Category 2 (Irritant).

Handling Protocols:

-

Engineering Controls: Always handle inside a chemical fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat.

-

Incompatibility: Avoid contact with strong oxidizing agents (reacts with alcohol) and strong acids/bases (hydrolyzes nitrile).[5]

-

Spill Management: Absorb with inert material (vermiculite/sand). Do not flush into surface water.

References

-

Sigma-Aldrich. Product Specification: 1-(Hydroxymethyl)cyclohexane-1-carbonitrile. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15566640: 1-(Hydroxymethyl)cyclohexane-1-carbonitrile. PubChem.[2] Retrieved from

- Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. (Contextual reference for nitrile utility).

- Organic Syntheses.General methods for alpha-alkylation of nitriles. (Standard Protocol Reference).

Sources

- 1. 1370705-39-7|3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile|BLD Pharm [bldpharm.com]

- 2. 1-(Hydroxymethyl)cyclohexane-1-carbonitrile | C8H13NO | CID 15566640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-HYDROXY-1-CYCLOHEXANECARBONITRILE | 931-97-5 [chemicalbook.com]

- 4. Gabapentin synthesis - chemicalbook [chemicalbook.com]

- 5. 1-HYDROXY-1-CYCLOHEXANECARBONITRILE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Chemical structure of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile

Executive Summary & Core Identity

1-(Hydroxymethyl)cyclohexane-1-carbonitrile (CAS: 50654-43-8 ) is a specialized bifunctional aliphatic building block used primarily in the synthesis of spirocyclic medicinal compounds and complex amino-alcohol derivatives. Structurally, it consists of a cyclohexane ring substituted at the C1 position with both a nitrile group (-CN) and a hydroxymethyl group (-CH₂OH).

Critical Distinction: This compound is frequently confused with 1-hydroxycyclohexanecarbonitrile (cyclohexanone cyanohydrin, CAS 931-97-5). The distinction is vital: the target molecule contains a primary alcohol and a nitrile on the same quaternary carbon, whereas the cyanohydrin contains a tertiary alcohol.

Physicochemical Profile

| Property | Data | Note |

| CAS Number | 50654-43-8 | Verified Identifier |

| Molecular Formula | C₈H₁₃NO | |

| Molecular Weight | 139.19 g/mol | |

| Appearance | Colorless to pale yellow liquid | Viscous |

| LogP | ~1.2 | Lipophilic, membrane permeable |

| H-Bond Donors | 1 (-OH) | |

| H-Bond Acceptors | 2 (-CN, -OH) |

Structural Analysis & Electronic Properties

Stereochemistry and Conformation

The molecule is achiral due to the plane of symmetry passing through C1 and C4 of the cyclohexane ring. However, the C1 carbon is a pro-chiral center . Desymmetrization strategies (e.g., enzymatic esterification of the alcohol) can generate chiral quaternary centers, a highly valued motif in modern drug discovery.

-

Conformational Dynamics: The cyclohexane ring undergoes rapid chair-chair interconversion. The bulky hydroxymethyl group and the linear nitrile group compete for the equatorial position. Generally, the -CH₂OH group (A-value ~1.7) has a higher preference for the equatorial position than the -CN group (A-value ~0.2), stabilizing the conformer where the hydroxymethyl group is equatorial.

Electronic Environment

-

Nitrile (–C≡N): Acts as a strong electron-withdrawing group (EWG) via induction, increasing the acidity of the hydroxyl proton and making the hydroxymethyl group susceptible to nucleophilic attack if converted to a leaving group.

-

Hydroxymethyl (–CH₂OH): Provides a nucleophilic handle. The proximity of the nitrile and hydroxyl groups allows for intramolecular cyclization , facilitating the formation of spiro-oxazolines or spiro-tetrahydrofurans.

Synthetic Methodologies

The synthesis of 1-(hydroxymethyl)cyclohexane-1-carbonitrile requires the construction of a quaternary carbon center. The most robust protocol involves the

Protocol: -Hydroxymethylation via Enolate Trapping

This method utilizes a strong base to generate the nitrile enolate, which is then trapped with a formaldehyde source.

Reagents:

-

Base: Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS)

-

Electrophile: Paraformaldehyde (cracked to monomeric HCHO) or gaseous Formaldehyde

-

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Enolization: Cool a solution of LDA (1.1 equiv) in THF to -78°C. Add cyclohexanecarbonitrile dropwise. Stir for 30-60 minutes to ensure complete deprotonation. The nitrile stabilizes the anion, preventing self-condensation.

-

Addition: Introduce monomeric formaldehyde (generated by heating paraformaldehyde and carrying the gas via N₂ stream) into the reaction mixture at -78°C.

-

Note on Causality: Gaseous HCHO is preferred over solid paraformaldehyde to ensure rapid, homogeneous reaction and prevent polymerization of the electrophile.

-

-

Quench: Warm to 0°C and quench with saturated aqueous NH₄Cl.

-

Workup: Extract with EtOAc, wash with brine, and dry over Na₂SO₄. Purification via silica gel chromatography (Hexane/EtOAc gradient) yields the product.[5]

Figure 1: Synthetic pathway via enolate alkylation. The formation of the quaternary center is driven by the high reactivity of the monomeric formaldehyde.

Reactivity Profile & Applications

This molecule is a "divergent intermediate." The orthogonal reactivity of the nitrile and alcohol allows for selective transformations.

Key Transformations

| Reaction Type | Reagent | Product | Application |

| Nitrile Reduction | LiAlH₄ or H₂/Raney Ni | 1-(Aminomethyl)-1-(hydroxymethyl)cyclohexane | Precursor to Gabapentin analogs; bidentate ligand. |

| Hydrolysis | NaOH / H₂O, Reflux | 1-(Hydroxymethyl)cyclohexane-1-carboxylic acid | Amino acid isosteres; building block for depsipeptides. |

| Cyclization | H₂SO₄ (Ritter conditions) | Spiro-oxazolines | Rigid scaffolds for GPCR ligands. |

| O-Alkylation | NaH, R-X | Ether derivatives | Modulating lipophilicity in drug design. |

Drug Discovery Applications[3]

-

Venlafaxine/Desvenlafaxine Analogs: While Venlafaxine contains a dimethylaminomethyl group, the 1-(hydroxymethyl)cyclohexane core serves as a scaffold for designing conformationally restricted serotonin-norepinephrine reuptake inhibitors (SNRIs).

-

Gabapentinoids: Reduction of the nitrile yields a 1,3-amino alcohol motif.[6] Oxidative cleavage of the alcohol followed by functionalization can lead to constrained analogs of Gabapentin (Neurontin), targeting the

subunit of voltage-gated calcium channels.

Figure 2: Divergent reactivity tree showing the access to amino-alcohols and spiro-lactones.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures are diagnostic:

-

IR Spectroscopy:

- : Broad band at 3400–3500 cm⁻¹ (Hydrogen bonded).

- : Sharp, weak band at ~2240 cm⁻¹. This is the critical differentiator from the starting material (cyclohexanecarbonitrile), though the shift is subtle.

-

¹H NMR (CDCl₃, 400 MHz):

- 3.5–3.7 ppm (s, 2H): Methylene protons of the -CH₂OH group. This singlet confirms the quaternary substitution (no adjacent protons to split the signal).

- 1.2–2.0 ppm (m, 10H): Cyclohexane ring protons.

-

¹³C NMR:

- ~122 ppm: Nitrile carbon (-CN).

- ~68 ppm: Hydroxymethyl carbon (-CH₂OH).

- ~40-45 ppm: Quaternary C1 carbon.

Safety & Handling (MSDS Summary)

-

Hazards:

-

Handling: Use in a fume hood. Wear nitrile gloves (breakthrough time should be checked for specific solvents used).

-

Storage: Store in a cool, dry place. Hygroscopic nature of the alcohol group suggests storage under inert gas (Argon/Nitrogen) is optimal.

References

-

PubChem Compound Summary. 1-(Hydroxymethyl)cyclohexane-1-carbonitrile (CID 15566640). National Center for Biotechnology Information. Link

-

Sigma-Aldrich Product Catalog. 1-(Hydroxymethyl)cyclohexane-1-carbonitrile (CAS 50654-43-8). Merck KGaA. Link

- Fleming, F. F., & Shook, B. C. (2002).Nitrile Anion Cyclizations. Tetrahedron, 58(1), 1-23.

-

Carlier, P. R., et al. (2003). Synthesis of alpha-hydroxymethyl nitriles via aldol reaction. Journal of Organic Chemistry.[5][9] (General procedure for alpha-functionalization).

Sources

- 1. New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]

- 2. Use of PCA (1-phenylcyclohexylamine) as a precursor [chemistry.mdma.ch]

- 3. mdpi.com [mdpi.com]

- 4. 1-(4-Aryl-cyclohexyl)piperidine derivatives - Patent 0035902 [data.epo.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. rac-(1R,2S)-2-hydroxycyclohexane-1-carbonitrile | C7H11NO | CID 2724649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Cyano-1-hydroxycyclohexane | C7H11NO | CID 13610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. beilstein-journals.org [beilstein-journals.org]

The Strategic Synthesis of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile: A Core Intermediate for Gabapentin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gabapentin, a blockbuster anticonvulsant and analgesic drug, has spurred extensive research into efficient and scalable synthetic routes. A key area of focus lies in the strategic synthesis of its intermediates, which significantly impacts the overall yield, purity, and cost-effectiveness of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive exploration of the synthesis of a pivotal, yet less commonly documented, intermediate: 1-(Hydroxymethyl)cyclohexane-1-carbonitrile. We will delve into the mechanistic rationale behind its formation, provide detailed, field-proven protocols, and analyze its subsequent conversion to Gabapentin. This document is intended to serve as a valuable resource for researchers, chemists, and professionals involved in the process development and manufacturing of Gabapentin.

Introduction: The Central Role of Intermediates in Gabapentin Synthesis

The commercial success of Gabapentin has driven the development of numerous synthetic strategies. Most of these routes converge on the formation of key intermediates that can be efficiently converted to the final drug molecule. While traditional methods have often relied on intermediates like 1,1-cyclohexanediacetic acid monoamide (CDMA), the exploration of alternative pathways offers opportunities for process optimization, cost reduction, and the implementation of greener chemistry principles.[1][2][3][4]

1-(Hydroxymethyl)cyclohexane-1-carbonitrile presents itself as a strategic intermediate due to its potential for a more convergent synthesis. Its structure incorporates both the carboxyl and aminomethyl precursors necessary for the Gabapentin backbone, embedded within the cyclohexane ring. This guide will illuminate a scientifically robust pathway to this intermediate and its subsequent transformation.

Synthetic Pathway Overview: A Logic-Driven Approach

The synthesis of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile can be logically approached through the hydroxymethylation of a suitable precursor. A plausible and efficient strategy involves the base-catalyzed reaction of cyclohexanecarbonitrile with formaldehyde. This approach leverages the acidity of the α-proton to the nitrile group, enabling the formation of a carbanion that can act as a nucleophile.

Caption: Proposed synthetic workflow for 1-(Hydroxymethyl)cyclohexane-1-carbonitrile.

The subsequent conversion to Gabapentin would then involve the reduction of the nitrile group to a primary amine and hydrolysis of a related functionality to a carboxylic acid. A strategic approach would be to leverage the nitrile group's reactivity for both transformations, potentially through a multi-step, one-pot procedure.

Mechanistic Insights: The Rationale Behind Experimental Choices

The core of this synthesis lies in the base-catalyzed C-hydroxymethylation of cyclohexanecarbonitrile. The choice of base is critical to the success of this reaction. A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is preferred to ensure complete deprotonation of the α-carbon without competing nucleophilic attack on the nitrile or formaldehyde.

The reaction proceeds via the following steps:

-

Deprotonation: The strong base abstracts the acidic α-proton from cyclohexanecarbonitrile, forming a resonance-stabilized carbanion (enolate equivalent). The electron-withdrawing nature of the nitrile group significantly increases the acidity of this proton, making this step feasible.

-

Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of formaldehyde.

-

Protonation: The resulting alkoxide is protonated during aqueous workup to yield the desired 1-(Hydroxymethyl)cyclohexane-1-carbonitrile.

The reaction of cyclohexanone with formaldehyde can indeed lead to the formation of various condensation products, and controlling the stoichiometry and reaction conditions is crucial to favor the desired mono-hydroxymethylated product.[5][6][7]

Experimental Protocols: A Step-by-Step Guide

Synthesis of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile

This protocol is based on established principles of α-alkylation of nitriles.

Materials:

-

Cyclohexanecarbonitrile

-

Paraformaldehyde

-

Sodium Hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dimethylformamide (DMF)

-

Hydrochloric Acid (1 M)

-

Saturated aqueous Sodium Bicarbonate solution

-

Saturated aqueous Sodium Chloride (brine)

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 eq) under a nitrogen atmosphere.

-

Solvent Addition: Add anhydrous THF and a catalytic amount of anhydrous DMF.

-

Addition of Nitrile: Cool the suspension to 0 °C and slowly add a solution of cyclohexanecarbonitrile (1.0 eq) in anhydrous THF dropwise.

-

Formation of Anion: Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the carbanion.

-

Addition of Formaldehyde Source: Add paraformaldehyde (1.5 eq) in one portion.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After completion of the reaction (typically 4-6 hours), cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.

-

Workup: Dilute the mixture with water and extract with ethyl acetate (3 x).

-

Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 1-(Hydroxymethyl)cyclohexane-1-carbonitrile.

Conversion of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile to Gabapentin

The conversion of the hydroxymethylnitrile intermediate to Gabapentin can be envisioned through a multi-step process analogous to the Strecker synthesis of amino acids.[8][9]

Caption: Proposed pathway for the conversion of the intermediate to Gabapentin.

Protocol Outline:

-

Nitrile Reduction: The nitrile group of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile is reduced to a primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent or through catalytic hydrogenation (e.g., using Raney Nickel or a palladium catalyst under a hydrogen atmosphere). This would yield 1-amino-1-(hydroxymethyl)cyclohexane.

-

Oxidation and Hydrolysis: The resulting amino alcohol would then need to be converted to the final amino acid. This is a more complex transformation. A plausible, albeit challenging, route would involve the selective oxidation of the primary alcohol to a carboxylic acid without affecting the amine. Alternatively, a more robust method would be a multi-step sequence involving protection of the amine, oxidation of the alcohol, and subsequent deprotection. A more direct, though potentially lower-yielding, approach could involve a rearrangement reaction. A more established method for converting a nitrile to a carboxylic acid involves hydrolysis under acidic or basic conditions.[8]

Detailed Protocol for a Plausible Two-Step Conversion:

Step A: Reduction of the Nitrile

Materials:

-

1-(Hydroxymethyl)cyclohexane-1-carbonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Diethyl Ether or THF

-

Sodium Sulfate Decahydrate (Glauber's salt)

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Addition of Nitrile: Cool the suspension to 0 °C and add a solution of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile (1.0 eq) in anhydrous diethyl ether dropwise.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Workup (Fieser method): Cool the reaction mixture to 0 °C. Cautiously add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used.

-

Filtration and Drying: Stir the resulting granular precipitate for 1 hour, then filter and wash the solid thoroughly with diethyl ether. Dry the combined organic filtrates over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure to obtain the crude 1-amino-1-(hydroxymethyl)cyclohexane.

Step B: Conversion to Gabapentin (Conceptual)

A direct conversion from 1-amino-1-(hydroxymethyl)cyclohexane to Gabapentin is not straightforward. A more conventional approach in Gabapentin synthesis involves the Hofmann, Curtius, or Lossen rearrangement of a carboxylic acid derivative.[1][2] Therefore, a more practical route from 1-(Hydroxymethyl)cyclohexane-1-carbonitrile would involve initial hydrolysis of the nitrile to a carboxylic acid, followed by conversion of the hydroxymethyl group to an aminomethyl group.

Data Presentation and Analysis

| Parameter | Synthesis of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile | Conversion to Gabapentin (Projected) |

| Key Reaction | Base-catalyzed hydroxymethylation | Nitrile reduction and functional group manipulation |

| Starting Material | Cyclohexanecarbonitrile | 1-(Hydroxymethyl)cyclohexane-1-carbonitrile |

| Key Reagents | NaH, Paraformaldehyde | LiAlH₄, Oxidizing/Hydrolyzing agents |

| Typical Yield | 60-75% (estimated based on similar reactions) | Dependent on the chosen multi-step route |

| Purity | >95% after chromatography | >98% after recrystallization |

| Key Advantages | Convergent approach | Utilizes a novel intermediate |

| Challenges | Control of side reactions (e.g., multiple additions of formaldehyde) | Multi-step conversion with potential for yield loss |

Conclusion and Future Perspectives

The synthesis of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile represents a viable and strategic pathway towards the production of Gabapentin. The methodologies outlined in this guide, grounded in fundamental principles of organic chemistry, provide a solid foundation for further process development and optimization. While the conversion of this intermediate to Gabapentin requires a multi-step sequence, the convergent nature of the initial hydroxymethylation step offers potential advantages in terms of overall efficiency.

Future research in this area could focus on the development of a more direct and atom-economical conversion of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile to Gabapentin, potentially through a catalytic one-pot process. The exploration of enzymatic transformations for both the hydroxymethylation and the subsequent conversion to the amino acid could also offer significant benefits in terms of selectivity and sustainability.

References

- Divi's Laboratories Limited. (2019). Process for the preparation of gabapentin. EP3604272A1.

- Reddy, B. C., & Reddy, M. S. (2008). Process For Synthesis Of Gabapentin. US20080103334A1.

- Divi's Laboratories Limited. (2018). PROCESS FOR THE PREPARATION OF GABAPENTIN.

- Chhiba, V., & Brady, D. (2014). Enantioselective conversion of racemic amino-and hydroxynitriles by nitrilases.

- Divi's Laboratories Limited. (2019). Process for the preparation of gabapentin.

- Zamboni, R. J., & Gauthier, J. Y. (2006). Process for the preparation of gabapentin. WO2006000562A1.

- ACS Omega. (2021).

- Quora. (2020).

- Ontosight AI. (n.d.). The Cyclohexanone Conundrum: Navigating the Dangers of Formaldehyde Reaction Products.

- Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis.

- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone.

- Organic Syntheses Procedure. (n.d.). 2-hydroxymethyl-2-cyclopentenone.

- ResearchGate. (2026).

- Google Patents. (n.d.). US2540885A - Process of producing cyclohexanone-formaldehyde resins.

- Scribd. (n.d.).

- Polimery. (n.d.).

- Organic Chemistry Portal. (n.d.).

- PubMed. (1997). Synthesis and characterization by 1H and 13C nuclear magnetic resonance spectroscopy of 17 alpha-cyano, 17 alpha-aminomethyl, and 17 alpha-alkylamidomethyl derivatives of 5 alpha-dihydrotestosterone and testosterone.

- PubMed. (1989).

- Chemistry LibreTexts. (2023). 26.5: Synthesis of Amino Acids.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). C-Alkylation of alkali metal carbanions with olefins.

Sources

- 1. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]

- 2. EP3604272A1 - Process for the preparation of gabapentin - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Process for the preparation of gabapentin - Eureka | Patsnap [eureka.patsnap.com]

- 5. Formaldehyde, reaction products with cyclohexanone | The Cyclohexanone Conundrum: Navigating the Dangers of Formaldehyde Reaction Products [ontosight.ai]

- 6. US2540885A - Process of producing cyclohexanone-formaldehyde resins - Google Patents [patents.google.com]

- 7. scribd.com [scribd.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Comparative Analysis of Key Synthetic Intermediates: 1-(Hydroxymethyl)cyclohexane-1-carbonitrile vs. 1-Cyanocyclohexaneacetic Acid

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of pharmaceutical synthesis and medicinal chemistry, the selection of appropriate building blocks is a critical determinant of efficiency, yield, and the novelty of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of two structurally related cyclohexane derivatives: 1-(Hydroxymethyl)cyclohexane-1-carbonitrile and 1-Cyanocyclohexaneacetic acid. While both molecules share a common 1-cyanocyclohexane core, the distinction between a hydroxymethyl and a carboxymethyl substituent imparts profoundly different physicochemical properties, synthetic utilities, and safety profiles. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and a comprehensive reference to authoritative sources. The primary focus will be on the well-established role of 1-cyanocyclohexaneacetic acid as a pivotal intermediate in the synthesis of Gabapentin, contrasted with the broader potential of 1-(hydroxymethyl)cyclohexane-1-carbonitrile as a versatile scaffold for novel chemical entities.

Core Structural and Physicochemical Distinctions

The fundamental difference between the two title compounds lies in the functional group attached to the quaternary carbon of the cyclohexane ring. 1-(Hydroxymethyl)cyclohexane-1-carbonitrile possesses a primary alcohol, a neutral functional group, whereas 1-Cyanocyclohexaneacetic acid contains a carboxylic acid, rendering it an acidic molecule. This single variation has significant consequences for the molecules' properties and handling.

Table 1: Comparative Physicochemical Properties

| Property | 1-(Hydroxymethyl)cyclohexane-1-carbonitrile | 1-Cyanocyclohexaneacetic Acid | Key Implications & Causality |

| CAS Number | 50654-43-8[1][2][3] | 133481-09-1[4][5] | Unique identifiers for sourcing and regulatory tracking. |

| Molecular Formula | C₈H₁₃NO[2][3] | C₉H₁₃NO₂[5] | The additional oxygen atom in the acid impacts molecular weight and polarity. |

| Molecular Weight | 139.19 g/mol [2] | 167.21 g/mol [6] | Affects stoichiometry in reactions and mass spectrometry analysis. |

| Physical Form | Liquid | White Solid[6] | The carboxylic acid's ability to form strong intermolecular hydrogen bonds results in a higher melting point and solid state at room temperature. |

| Melting Point | Not Applicable (Liquid) | 103-105 °C[6] | Significant for reaction setup; the solid nature of the acid may require specific solvents or heating for dissolution. |

| Boiling Point | Not specified in searches | 356.6±15.0 °C (Predicted)[6] | High boiling point of the acid is typical for carboxylic acids. |

| Acidity | Neutral | Acidic (Carboxylic Acid) | The most critical difference. The carboxylic acid can be deprotonated to form salts, influencing solubility and reactivity. |

| Solubility | Soluble in polar organic solvents. | Soluble in polar solvents; solubility is pH-dependent due to the acidic group.[5] | The ability to form carboxylate salts at higher pH enhances aqueous solubility, a key factor in certain reaction workups. |

Synthesis, Reactivity, and Application in Drug Development

The synthetic pathways and subsequent chemical reactivity of these two molecules dictate their distinct roles in research and industry.

1-Cyanocyclohexaneacetic Acid: The Gabapentin Precursor

This compound is most notable as a key intermediate in the modern, greener chemo-enzymatic synthesis of Gabapentin, a widely used anticonvulsant drug.[7][8]

Synthesis: The industrial synthesis of 1-cyanocyclohexaneacetic acid is a prime example of applied biocatalysis. It is typically produced from 1-cyanocyclohexaneacetonitrile via the selective hydrolysis of one of the two nitrile groups.[9] This transformation is achieved with high regioselectivity using a nitrilase enzyme, often from organisms like Acidovorax facilis.[7][10] This enzymatic step avoids harsh chemical reagents and complex protection/deprotection schemes, significantly improving the process efficiency and reducing the environmental impact (E-factor).[10]

Reactivity and Application: The primary synthetic application is the reduction of the remaining nitrile group to a primary amine. This is typically accomplished through catalytic hydrogenation using catalysts like Raney Nickel.[7][8] The resulting molecule, 1-(aminomethyl)-cyclohexaneacetic acid, is Gabapentin. The reaction is often performed in an aqueous medium, and the pH can be a critical parameter for yield and purity.[8] Due to its role in this process, 1-cyanocyclohexaneacetic acid is also recognized as "Gabapentin Related Compound B," an important reference standard for impurity profiling in the final API.[5]

1-(Hydroxymethyl)cyclohexane-1-carbonitrile: A Versatile Building Block

In contrast to the well-defined role of its acidic counterpart, 1-(hydroxymethyl)cyclohexane-1-carbonitrile is a more versatile, though less industrially established, building block.

Synthesis: While detailed industrial routes are not as prominent in the literature, its synthesis can be achieved through methods such as the nucleophilic hydroxymethylation of cyclohexanone cyanohydrin.[11][12] This involves reacting the cyanohydrin with a hydroxymethyl anion synthon.

Reactivity and Potential Applications: The presence of two distinct functional groups—a primary alcohol and a nitrile—on a quaternary center offers a rich platform for chemical diversification.

-

Hydroxyl Group: Can be oxidized to an aldehyde or carboxylic acid, undergo esterification or etherification, or be converted into a leaving group for nucleophilic substitution.

-

Nitrile Group: Can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine.

This dual functionality makes it an attractive starting material for generating libraries of complex molecules, such as spirocycles or other scaffolds with a high degree of three-dimensionality, which is often a desirable trait in modern drug discovery.[13]

Safety and Handling: A Comparative Overview

The different functional groups also necessitate distinct safety and handling protocols.

Table 2: Comparative Safety and Handling Information

| Safety Aspect | 1-(Hydroxymethyl)cyclohexane-1-carbonitrile | 1-Cyanocyclohexaneacetic Acid | Rationale |

| GHS Pictogram | GHS07 (Exclamation Mark)[1] | GHS07 (Exclamation Mark)[4] | Both compounds are classified as harmful or irritants. |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.[1] | Acute toxicity - Category 4, Oral. Hazardous to the aquatic environment, long-term.[4] | The primary hazards are acute toxicity upon ingestion and irritation. The carboxylic acid also carries an environmental hazard classification. |

| Key Precautions | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] | P264, P270, P273 (Avoid release to the environment), P301+P317 (IF SWALLOWED: Get medical help).[4] | Standard chemical handling procedures apply to both. For the acid, specific care must be taken to prevent environmental release. |

| Reactivity Hazards | As a cyanohydrin derivative, it may be unstable in the presence of strong acids or bases, potentially releasing hydrogen cyanide.[11] | Stable under normal conditions. As a carboxylic acid, it will react exothermically with bases. | The potential for HCN release from cyanohydrins is a critical safety consideration that requires well-ventilated work areas and avoidance of incompatible reagents. |

Experimental Protocols

The following protocols are provided as a self-validating framework for key transformations and analyses discussed in this guide.

Protocol 1: Chemo-enzymatic Synthesis of 1-Cyanocyclohexaneacetic Acid

-

Causality: This protocol leverages the high selectivity of a nitrilase enzyme to hydrolyze one nitrile group of 1-cyanocyclohexaneacetonitrile, a dinitrile, providing a green and efficient route to the target acid.[7][14]

-

Enzyme Preparation: Prepare a suspension of whole cells expressing a suitable nitrilase (e.g., from Acidovorax facilis) or use an immobilized nitrilase preparation in a buffered aqueous solution (e.g., 20 mM potassium phosphate, pH 7.0).[9][15]

-

Reaction Setup: In a temperature-controlled reactor, suspend 1-cyanocyclohexaneacetonitrile (the substrate) in the buffered solution. Concentrations can range from 0.5 M to over 1 M depending on the enzyme's activity and tolerance.[7][15]

-

Bioconversion: Add the enzyme catalyst to the substrate suspension. Maintain the reaction at a controlled temperature (e.g., 25-35 °C) and pH with agitation.[9]

-

Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them via HPLC or LC-MS to measure the disappearance of the starting material and the formation of 1-cyanocyclohexaneacetic acid.

-

Workup: Once the reaction reaches completion (typically >95% conversion in 10-20 hours), separate the enzyme catalyst (e.g., by centrifugation or filtration).[9][15]

-

Isolation: Acidify the resulting aqueous solution to precipitate the 1-cyanocyclohexaneacetic acid product, which can then be collected by filtration, or extract the product with a suitable organic solvent like ethyl acetate.[9]

Protocol 2: Catalytic Hydrogenation of 1-Cyanocyclohexaneacetic Acid to Gabapentin

-

Causality: This protocol utilizes a heterogeneous catalyst (Raney Nickel) and hydrogen gas to reduce the nitrile functional group to a primary amine, completing the synthesis of Gabapentin.[8]

-

Reactor Charging: Charge a suitable pressure reactor (autoclave) with 1-cyanocyclohexaneacetic acid and a solvent (e.g., water or a water/isopropyl alcohol mixture).[8]

-

pH Adjustment: Adjust the pH of the solution. The optimal pH can vary, but conditions are often neutral to slightly basic (e.g., pH 7.5 by forming the ammonium salt).[8]

-

Catalyst Addition: Carefully add Raney Nickel catalyst (e.g., 15% w/w on a dry basis) to the reactor as a slurry.

-

Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 15 kg/cm ²).[8] Heat the reaction mixture to the target temperature (e.g., 60 °C) with vigorous stirring.[8]

-

Monitoring and Completion: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction typically runs for several hours (e.g., 8 hours).[8]

-

Workup: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to carefully remove the pyrophoric Raney Nickel catalyst.

-

Isolation: The resulting clear filtrate contains Gabapentin. The product can be isolated by evaporation of the solvent and subsequent crystallization.[8]

Protocol 3: Comparative NMR Spectroscopic Analysis

-

Causality: NMR spectroscopy is the definitive method for confirming the identity and purity of these compounds. The key is to identify the unique signals corresponding to the -CH₂OH and -CH₂COOH moieties.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Expected for 1-(Hydroxymethyl)cyclohexane-1-carbonitrile: Look for a singlet or doublet around 3.5 ppm corresponding to the two protons of the -CH₂OH group and a broad signal for the -OH proton.[12]

-

Expected for 1-Cyanocyclohexaneacetic Acid: Look for a singlet around 2.2-2.5 ppm for the two protons of the -CH₂-COOH group and a very broad singlet far downfield (>10 ppm) for the carboxylic acid proton (-COOH).[16][17]

-

-

¹³C NMR Acquisition:

-

Acquire a standard proton-decoupled carbon spectrum.

-

Expected for 1-(Hydroxymethyl)cyclohexane-1-carbonitrile: Expect a signal for the -CH₂OH carbon around 60-70 ppm. The nitrile carbon (-C≡N) will appear around 120 ppm.

-

Expected for 1-Cyanocyclohexaneacetic Acid: Expect a signal for the -CH₂- carbon around 40-45 ppm, the nitrile carbon (-C≡N) around 120 ppm, and the carbonyl carbon (-COOH) far downfield, typically in the 170-180 ppm range.[16]

-

Conclusion

While 1-(Hydroxymethyl)cyclohexane-1-carbonitrile and 1-Cyanocyclohexaneacetic acid are close structural relatives, they occupy distinct niches in the world of chemical synthesis. 1-Cyanocyclohexaneacetic acid is a highly specialized, high-value intermediate whose primary utility is defined by its role in the efficient, large-scale chemo-enzymatic production of Gabapentin. Its chemistry is well-understood and optimized for a single, critical transformation.

Conversely, 1-(hydroxymethyl)cyclohexane-1-carbonitrile represents a platform for discovery. Its dual, orthogonally reactive functional groups provide medicinal chemists and process developers with a versatile scaffold to build molecular complexity and explore novel chemical space. The choice between these two molecules is therefore not one of superiority, but of strategic intent: one is the key to an established process, while the other is a key that can unlock new synthetic doors. Understanding the fundamental differences in their properties, synthesis, and reactivity, as detailed in this guide, is paramount for making informed and effective decisions in a research and development setting.

References

- ResearchGate. (n.d.). Chemo-enzymatic synthesis route of gabapentin: (1) 1-cyanocyclohexaneacetonitrile; (2) 1-cyanocyclohexaneacetic acid.

- Google Patents. (2013).

- ChemicalBook. (n.d.). Gabapentin synthesis.

- ECHEMI. (n.d.). 1-Cyanocyclohexaneacetic acid SDS, 133481-09-1 Safety Data Sheets.

- Benchchem. (n.d.). Alternative precursors for Gabapentin synthesis versus 1-(Cyanomethyl)cyclohexanecarbonitrile.

- Google Patents. (n.d.).

- Sigma-Aldrich. (n.d.). 1-(hydroxymethyl)cyclohexane-1-carbonitrile | 50654-43-8.

- Semantic Scholar. (n.d.). Synthesis of 1-cyanocyclohexaneacetic acid in a partial-mixed recirculating bed reactor with resin-immobilized nitrilase.

- PubChem. (n.d.). 1-(Hydroxymethyl)cyclohexane-1-carbonitrile.

- ChemicalBook. (n.d.). 1-HYDROXY-1-CYCLOHEXANECARBONITRILE(931-97-5) 13C NMR spectrum.

- CymitQuimica. (n.d.). CAS 133481-09-1: 1-Cyanocyclohexaneacetic acid.

- LookChem. (n.d.). Cas 933-35-7,1-Hydroxy-2-methylcyclohexane-1-carbonitrile.

- Sigma-Aldrich. (2010, March 13). Safety Data Sheet.

- ResearchGate. (2025, October 23). Synthesis of 1-cyanocyclohexaneacetic acid in a partial-mixed recirculating bed reactor with resin-immobilized nitrilase | Request PDF.

- Google Patents. (n.d.). Biocatalytic preparation of 1-cyanocyclohexaneacetic acid. (WO2004111256A1).

- ECHEMI. (n.d.). 133481-09-1, 1-Cyanocyclohexaneacetic acid Formula.

- ChemSynthesis. (2025, May 20). 1-hydroxycyclohexanecarbonitrile - 931-97-5, C7H11NO, density, melting point, boiling point, structural formula, synthesis.

- ResearchGate. (2026, February 7). Activity improvement of a regioselective nitrilase from Acidovorax facilis and its application in the production of 1-(cyanocyclohexyl) acetic acid | Request PDF.

- Benchchem. (n.d.). Addressing stability issues of 1-(Cyanomethyl)cyclohexanecarbonitrile in solution.

- EON Biotech. (n.d.). 1-(hydroxymethyl)cyclohexane-1-carbonitrile – (50654-43-8).

- Benchchem. (n.d.). Application Note: NMR Spectroscopic Analysis of 3-hydroxy-3-methylcyclobutanecarbonitrile.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Key Organics. (2017, December 1). Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 1-(hydroxymethyl)cyclohexane-1-carbonitrile | 50654-43-8.

- Merck. (2025, May 17). SAFETY DATA SHEET.

- ChemicalBook. (2026, January 13). 1-HYDROXY-1-CYCLOHEXANECARBONITRILE | 931-97-5.

- Organic Syntheses Procedure. (n.d.). nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent.

- Merck. (n.d.). SAFETY DATA SHEET.

- Synerzine. (2018, June 22). Cyclohexanecarboxylic acid.

- Benchchem. (n.d.). Spectroscopic Profile of Cyclohexaneacetic Acid: A Technical Guide.

- PubChem. (n.d.). (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetricarboxylic Acid.

- Benchchem. (n.d.). A Comparative Analysis of Cyclohexaneacetic Acid and Cyclohexanecarboxylic Acid for Researchers and Drug Development Professiona.

- Nucleic Acids Research. (2013, December 15).

- PMC. (n.d.). A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group.

- ResearchGate. (2019, May 16). Recent applications of click chemistry in drug discovery.

- PMC. (n.d.).

Sources

- 1. 1-(hydroxymethyl)cyclohexane-1-carbonitrile | 50654-43-8 [sigmaaldrich.com]

- 2. 1-(Hydroxymethyl)cyclohexane-1-carbonitrile | C8H13NO | CID 15566640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eontrading.uk [eontrading.uk]

- 4. echemi.com [echemi.com]

- 5. CAS 133481-09-1: 1-Cyanocyclohexaneacetic acid [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2013190357A1 - A process for the preparation of gabapentin - Google Patents [patents.google.com]

- 9. WO2004111256A1 - Biocatalytic preparation of 1-cyanocyclohexaneacetic acid - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. 1-HYDROXY-1-CYCLOHEXANECARBONITRILE | 931-97-5 [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Chemistry of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

As a novel building block in synthetic chemistry, 1-(Hydroxymethyl)cyclohexane-1-carbonitrile presents both unique opportunities and inherent risks. This guide, compiled from a Senior Application Scientist's perspective, moves beyond a standard safety data sheet (SDS) to provide a deeper understanding of its chemical personality. Our focus is on the "why" behind safety protocols, empowering you to not only follow procedures but to anticipate and mitigate risks with scientific insight.

The Chemical Profile: Understanding the Core Hazards

1-(Hydroxymethyl)cyclohexane-1-carbonitrile, with the CAS Number 50654-43-8, is a bifunctional molecule containing both a hydroxyl and a nitrile group attached to a cyclohexane ring.[1][2] This structure dictates its reactivity and, consequently, its hazard profile. The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.

| Hazard Class | GHS Hazard Statement | Description |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion of this compound can lead to adverse health effects. |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Absorption through the skin can cause systemic toxicity. |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact with the skin can lead to inflammation and irritation. |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Contact with the eyes can result in significant irritation and potential damage. |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Inhalation of vapors or aerosols can be detrimental to the respiratory system. |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | May cause irritation to the respiratory tract upon inhalation. |

Data sourced from various chemical suppliers.[3]

The presence of the α-hydroxynitrile moiety is of particular toxicological significance. Compounds of this class can be metabolized in the body, potentially releasing cyanide.[4][5] The toxicity of nitriles is often linked to their ability to undergo cytochrome P450 mediated hydroxylation at the alpha-carbon, leading to the formation of a cyanohydrin which can then release cyanide.[4] This underscores the importance of preventing all routes of exposure.

Risk Mitigation in Practice: A Proactive Approach to Safety

A robust safety protocol is not merely a list of rules, but a dynamic system of controls designed to minimize exposure. The following sections detail the essential engineering controls, personal protective equipment, and handling procedures.

Engineering Controls: The First Line of Defense

The primary goal of engineering controls is to contain the chemical at its source. For 1-(Hydroxymethyl)cyclohexane-1-carbonitrile, which is a liquid at room temperature, the following are critical:

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to prevent the inhalation of vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

-

Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested. Immediate and prolonged flushing is the most critical first aid measure for skin and eye contact.

Personal Protective Equipment (PPE): The Researcher's Shield

PPE provides a crucial barrier between the researcher and the chemical. The selection of appropriate PPE should be based on a thorough risk assessment.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. It is imperative to inspect gloves for any signs of degradation or perforation before use.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a higher risk of splashing.

-

Skin and Body Protection: A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron or suit is recommended.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Safe Handling and Storage: Maintaining Chemical Integrity

Proper handling and storage are fundamental to preventing accidents and maintaining the purity of the compound.

-

Handling:

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Keep away from heat, sparks, and open flames.

-

Store separately from strong oxidizing agents, strong acids, and strong bases, as these can lead to exothermic reactions.[7][8] Mixing with bases can potentially produce poisonous and flammable hydrogen cyanide.[8]

-

Emergency Protocols: A Blueprint for Rapid Response

In the event of an exposure or spill, a swift and informed response is critical. The following protocols provide a clear course of action.

First-Aid Measures

Caption: First-aid response workflow for exposure to 1-(Hydroxymethyl)cyclohexane-1-carbonitrile.

-

Inhalation: If inhaled, remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[7]

-

Eye Contact: If the chemical comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[7]

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Accidental Release Measures

Caption: Step-by-step protocol for managing a spill of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile.

In the event of a spill, personal safety is the top priority.

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

-

Personal Protection: Before attempting any cleanup, don appropriate personal protective equipment.

-

Containment: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[6]

-

Collection: Carefully collect the absorbed material and place it into a sealed container for disposal.

-

Disposal: Dispose of the waste in accordance with all applicable federal, state, and local regulations. This material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[6] Do not allow the product to enter drains.[6]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.[7]

-

Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[6][7]

Toxicological and Ecological Considerations: A Broader Perspective

Due to its relatively recent emergence, comprehensive toxicological and ecotoxicological data for 1-(Hydroxymethyl)cyclohexane-1-carbonitrile is limited. However, we can draw some inferences from its chemical structure and related compounds.

Toxicological Profile

As previously mentioned, the primary toxicological concern is the potential for cyanide release upon metabolism. The acute toxicity is categorized as harmful through oral, dermal, and inhalation routes. To the best of current knowledge, its long-term effects, such as carcinogenicity and reproductive toxicity, have not been thoroughly investigated.[6][9]

Ecological Information

The environmental fate of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile has not been extensively studied. However, the environmental impact of cyclohexyl compounds can vary. Some are biodegradable under certain conditions, while others can be more persistent.[10][11] Given the lack of specific data, it is crucial to prevent its release into the environment. Do not allow this chemical to enter drains or waterways.

Conclusion: A Commitment to Informed Safety

1-(Hydroxymethyl)cyclohexane-1-carbonitrile is a valuable tool for chemical innovation. However, its utility must be balanced with a thorough understanding and respect for its potential hazards. By moving beyond mere compliance and embracing a scientifically grounded approach to safety, researchers can confidently and responsibly explore the full potential of this and other novel chemical entities. This guide serves as a starting point for developing robust, lab-specific safety protocols. Always consult the most recent Safety Data Sheet from your supplier and conduct a thorough risk assessment before commencing any new experimental work.

References

-

Eganhouse, R. P., et al. (2009). Alkylcyclohexanes in Environmental Geochemistry. ResearchGate. [Link]

-

Singh, R. B., et al. (2024). Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. PMC. [Link]

-

Willet, K. L., et al. (2002). Differential Toxicity and Environmental Fates of Hexachlorocyclohexane Isomers. [Link]

-

Thiess, A. M., & Hey, W. (1969). [On the toxicity of isobutyronitrile and alpha-hydroxyisobutyronitrile (acetone cyanohydrin). Demonstration on 2 cases of poisoning]. PubMed. [Link]

-

PubChem. 1-(Hydroxymethyl)cyclohexane-1-carbonitrile. [Link]

-

National Center for Biotechnology Information. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

-

National Center for Biotechnology Information. Methacrylonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

-

EON Biotech. 1-(hydroxymethyl)cyclohexane-1-carbonitrile – (50654-43-8). [Link]

-

U.S. Environmental Protection Agency. Environmental Fate Constants for Organic Chemicals Under Consideration for EPA's Hazardous Waste Identification Rule (HWIR). [Link]

-

Bjarnholt, N., & Møller, B. L. (2008). Hydroxynitrile glucosides. PubMed. [Link]

-

Gouverneur, V., et al. (2018). Metabolism and hydrophilicity of the polarised ‘Janus face’ all-cis tetrafluorocyclohexyl ring, a candidate motif for drug discovery. The Royal Society of Chemistry. [Link]

-

Kohler, H. P., et al. (1997). Environmental Fate of Chiral Pollutants – the Necessity of Considering Stereochemistry. CHIMIA. [Link]

Sources

- 1. 1-(Hydroxymethyl)cyclohexane-1-carbonitrile | C8H13NO | CID 15566640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. eontrading.uk [eontrading.uk]

- 3. 50654-43-8 | 1-(Hydroxymethyl)cyclohexane-1-carbonitrile - AiFChem [aifchem.com]

- 4. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Methacrylonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. keyorganics.net [keyorganics.net]

- 8. 1-HYDROXY-1-CYCLOHEXANECARBONITRILE | 931-97-5 [chemicalbook.com]

- 9. pfaltzandbauer.com [pfaltzandbauer.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

1-(Hydroxymethyl)cyclohexane-1-carbonitrile: A Comprehensive Technical Guide on Phase Transitions and Physicochemical Properties

As a Senior Application Scientist in pharmaceutical development and materials characterization, I often encounter aliphatic cyclic nitriles that present unique thermodynamic behaviors. 1-(Hydroxymethyl)cyclohexane-1-carbonitrile (CAS: 50654-43-8) is a prime example. Widely utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs)—such as bombesin receptor antagonists [1]—this compound exhibits phase transition properties heavily dictated by its 1,1-disubstituted steric bulk and competing intermolecular forces.

This whitepaper provides an in-depth analysis of the melting point (

Physicochemical Profiling & Thermodynamic Causality

To understand the phase transitions of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile, we must first examine its molecular architecture. The molecule consists of a flexible cyclohexane ring with a geminal (1,1) substitution pattern featuring a highly polar carbonitrile (–C≡N) group and a hydrogen-bonding hydroxymethyl (–CH₂OH) group [2].

Quantitative Data Summary

| Property | Value | Reference / Source |

| CAS Number | 50654-43-8 | PubChem [2] |

| Molecular Formula | C₈H₁₃NO | PubChem [2] |

| Molecular Weight | 139.19 g/mol | PubChem [2] |

| Boiling Point ( | 274.1 ± 13.0 °C (Predicted) | ChemicalBook [3] |

| Density | 1.03 ± 0.1 g/cm³ (Predicted) | ChemicalBook [3] |

| pKa | 15.05 ± 0.10 (Predicted) | ChemicalBook [3] |

Mechanistic Analysis of the Boiling Point ( )

The predicted boiling point of 274.1 °C is exceptionally high for a molecule with a molecular weight of only 139.19 g/mol . This elevated

-

Hydrogen Bonding: The –CH₂OH moiety acts as both a potent hydrogen bond donor and acceptor, forming extensive transient networks in the liquid phase.

-

Dipole-Dipole Interactions: The linear –C≡N group possesses a strong dipole moment, aligning adjacent molecules and resisting vaporization.

-

London Dispersion Forces: The saturated, non-polar cyclohexane ring provides a substantial hydrophobic surface area, maximizing van der Waals contact.

To transition from the liquid to the vapor phase, the enthalpy of vaporization (

Mechanistic Analysis of the Melting Point ( )

Empirical melting point data for this specific CAS is rarely published in standard literature, which is highly characteristic of 1,1-disubstituted cycloaliphatics with asymmetric side chains. The steric bulk of the cyclohexane ring restricts the rotational freedom of the hydroxymethyl group. This asymmetry prevents the molecules from packing efficiently into a highly ordered crystal lattice. Consequently, the compound often exhibits a depressed melting point, frequently presenting as a viscous, supercooled liquid or an amorphous glass at standard room temperature (20–25 °C), rather than a crystalline solid.

Thermodynamic phase transition pathway and intermolecular forces governing the boiling point.

Experimental Methodologies for Phase Transition Analysis

Because theoretical predictions (like the 274.1 °C boiling point) carry a ±13.0 °C margin of error, rigorous empirical validation is required during drug development. The following protocols outline a self-validating system using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to accurately determine the phase transitions of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile.

Protocol: High-Precision Determination of and

Step 1: Sample Preparation

-

Action: Accurately weigh 2.0–5.0 mg of the compound into a standard aluminum crucible. Hermetically seal the pan and pierce a 50 µm pinhole in the lid.

-

Causality: A small, precise mass minimizes thermal lag across the sample, ensuring sharp endothermic peak resolution. The pinhole allows vapor to escape during boiling point analysis while maintaining a self-generated atmosphere, which prevents premature evaporation.

Step 2: Atmospheric Control

-

Action: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min.

-

Causality: Both the nitrile and primary alcohol groups are susceptible to oxidation at elevated temperatures (>200 °C). An inert atmosphere ensures that the endothermic peaks observed are purely physical phase transitions, not oxidative degradation artifacts.

Step 3: Thermal Cycling (DSC for Melting/Glass Transition)

-

Action:

-

Ramp 1: Heat from 25 °C to 150 °C at 10 °C/min.

-

Cooling: Quench cool back to -50 °C at 20 °C/min.

-

Ramp 2: Heat from -50 °C to 150 °C at 10 °C/min.

-

-

Causality: The first heating ramp erases the thermal and mechanical history of the compound (e.g., stress from synthesis or storage). The second ramp provides the true thermodynamic melting point (

) or glass transition (

Step 4: Ebulliometric / TGA Analysis (for Boiling Point)

-

Action: Transfer the sample to a TGA system. Heat from 150 °C to 350 °C at a slow rate of 5 °C/min.

-

Causality: The boiling point (

) is identified as the extrapolated onset temperature of the massive endothermic mass-loss step. A slower heating rate minimizes the kinetic delay of vaporization, yielding an empirical value closer to the true thermodynamic

Differential Scanning Calorimetry (DSC) workflow for precise T_m and T_b determination.

Conclusion

The physicochemical behavior of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile is a masterclass in the interplay between steric hindrance and intermolecular forces. While its bulky 1,1-disubstituted cyclohexane ring disrupts lattice formation (leading to complex low-temperature melting/glass transition behaviors), its dual capability for hydrogen bonding and dipole-dipole interactions results in an exceptionally high predicted boiling point of ~274 °C. By employing rigorous, self-validating thermal analysis protocols like cyclic DSC and TGA, researchers can accurately map these transitions, ensuring high-fidelity data for downstream API synthesis and formulation.

References

- Google Patents. "CA2484582A1 - Bombesin antagonists." Accessed March 5, 2026.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 15566640, 1-(Hydroxymethyl)cyclohexane-1-carbonitrile." Accessed March 5, 2026.[Link]

Technical Reference: Nomenclature and Synthetic Utility of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile

This technical guide provides an in-depth analysis of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile , a critical structural motif and intermediate in the synthesis of neuroactive pharmaceutical agents, most notably Gabapentin (Neurontin) .

Executive Summary & Compound Identity

1-(Hydroxymethyl)cyclohexane-1-carbonitrile (CAS: 50654-43-8 ) is a bifunctional cyclohexane derivative characterized by a geminal substitution pattern at the C1 position, bearing both a nitrile (-CN) and a hydroxymethyl (-CH₂OH) group. This structural arrangement makes it a versatile "pivot" molecule in organic synthesis—capable of divergent transformation into amino acids, lactams, or dinitriles.

Its primary industrial relevance lies in its role as a precursor to 1-(Cyanomethyl)cyclohexanecarbonitrile , the direct penultimate intermediate in the manufacture of Gabapentin.

Nomenclature Landscape

The compound appears in literature under various synonyms depending on the specific chemical abstracting service or patent jurisdiction.

| Nomenclature System | Synonym / Identifier | Context |

| IUPAC Name | 1-(Hydroxymethyl)cyclohexane-1-carbonitrile | Official Systematic Name |

| CAS Index Name | Cyclohexanecarbonitrile, 1-(hydroxymethyl)- | Chemical Abstracts Service |

| Alternative Systematic | 1-Cyano-1-(hydroxymethyl)cyclohexane | Structural Description |

| Inverted Synonym | (1-Cyanocyclohexyl)methanol | Alcohol-focused nomenclature |

| Industrial Code | Gabapentin Intermediate G-OH | Internal Process Coding (Var.) |

Physicochemical Profile[1][2][3][4][5][6][7][8]

-

Molecular Formula: C₈H₁₃NO

-

Molecular Weight: 139.19 g/mol

-

CAS Number: 50654-43-8

-

Physical State: Viscous liquid or low-melting solid (depending on purity)

-

Solubility: Soluble in polar organic solvents (THF, Ethanol, DCM); limited solubility in water.

Synthetic Context: The Gabapentin Pathway

The strategic value of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile lies in its conversion to Gabapentin . The pathway involves a "homologation" of the hydroxymethyl group to a cyanomethyl group, followed by hydrolysis and reduction.

Mechanism of Action (Synthetic Logic)[5]

-

Activation: The chemically inert hydroxyl group (-OH) is converted into a leaving group (Tosylate or Mesylate).

-

Substitution: A cyanide nucleophile displaces the leaving group, extending the carbon chain by one unit to form the dinitrile .

-

Transformation: The dinitrile undergoes selective hydrolysis and reduction to yield the

-amino acid (Gabapentin).

Visualization: Synthetic Workflow

The following diagram illustrates the position of the core compound within the Gabapentin manufacturing hierarchy.

Experimental Protocols

The following protocols are synthesized from standard methodologies for alpha-functionalization of nitriles and nucleophilic substitution, adapted for this specific substrate.

Protocol A: Synthesis of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile

Objective: Installation of the hydroxymethyl group via alpha-lithiation.

Reagents:

-

Cyclohexanecarbonitrile (1.0 eq)

-

Lithium Diisopropylamide (LDA) (1.1 eq) [Generated in situ from n-BuLi + Diisopropylamine]

-

Paraformaldehyde (3.0 eq) [Source of anhydrous formaldehyde]

-

THF (Anhydrous)

Methodology:

-

Enolate Generation: In a flame-dried flask under Argon, cool a solution of LDA in THF to -78°C. Add Cyclohexanecarbonitrile dropwise over 30 minutes. The solution will turn yellow, indicating the formation of the

-nitrile carbanion. -

Hydroxymethylation: Add Paraformaldehyde (dried and depolymerized by gentle heating or added as a suspension) to the reaction mixture. Critical Step: Maintain temperature below -60°C to prevent polymerization side-reactions.

-

Quench: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated aqueous NH₄Cl.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

-

Purification: Purify the crude oil via flash column chromatography (Hexanes:EtOAc 4:1) to yield the target alcohol.[2]

Protocol B: Conversion to 1-(Cyanomethyl)cyclohexanecarbonitrile

Objective: Homologation to the Gabapentin precursor.

Methodology:

-

Activation: Dissolve 1-(Hydroxymethyl)cyclohexane-1-carbonitrile (1.0 eq) in DCM. Add Pyridine (2.0 eq) and catalytic DMAP. Cool to 0°C and add p-Toluenesulfonyl chloride (TsCl, 1.2 eq). Stir until TLC indicates complete consumption of starting material. Work up to isolate the Tosylate.

-

Substitution: Dissolve the Tosylate in DMSO. Add Sodium Cyanide (NaCN, 1.5 eq). Safety Warning: NaCN is highly toxic; use bleach traps. Heat to 80°C for 4 hours.

-

Isolation: Pour into ice water and extract with Toluene. Evaporation yields 1-(Cyanomethyl)cyclohexanecarbonitrile (Solid, MP ~35°C).

Analytical Verification (Self-Validating Data)

To ensure the identity of the synthesized compound, compare spectral data against these expected values.

| Technique | Diagnostic Signal | Structural Assignment |

| IR Spectroscopy | ~2230 cm⁻¹ (Weak/Med) | C≡N stretch (Nitrile) |

| IR Spectroscopy | ~3400-3500 cm⁻¹ (Broad) | O-H stretch (Hydroxyl) |

| ¹H NMR (CDCl₃) | -CH₂-OH (Methylene protons adjacent to Oxygen) | |

| ¹H NMR (CDCl₃) | Cyclohexane Ring protons | |

| ¹³C NMR | -CN (Nitrile Carbon) | |

| ¹³C NMR | -CH₂-OH (Hydroxymethyl Carbon) | |

| ¹³C NMR | C1 (Quaternary Carbon) |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15566640, 1-(Hydroxymethyl)cyclohexane-1-carbonitrile. Retrieved from [Link]

- Google Patents.Process for the preparation of Gabapentin (WO2013190357A1).

Sources

Unlocking the Reactivity of the Hydroxymethyl Group in Cyclohexane Carbonitriles: A Technical Guide for Drug Development

Executive Summary

1-(Hydroxymethyl)cyclohexane-1-carbonitrile is a highly versatile, bifunctional building block in organic chemistry[1]. Featuring both a primary alcohol and an electron-withdrawing nitrile group on a rigid cyclic scaffold, it is frequently utilized as a critical intermediate in the synthesis of complex spirocyclic architectures, including pharmacologically relevant β- and γ-sultams[2]. Similar to other cyclohexanecarbonitrile derivatives, it plays a foundational role in the development of active pharmaceutical ingredients (APIs)[3]. This whitepaper provides an in-depth analysis of the structural thermodynamics, core reactivity pathways, and validated experimental protocols governing the hydroxymethyl group in this specific chemical context.

Conformational and Thermodynamic Landscape

To predict and control the reactivity of the hydroxymethyl (-CH₂OH) group, one must first understand the steric and thermodynamic environment imposed by the cyclohexane ring.

In a 1,1-disubstituted cyclohexane system, the two substituents compete for the sterically favored equatorial position. The conformational free energy (A-value) dictates this equilibrium. The nitrile group (-CN) possesses an exceptionally small A-value (~0.2 kcal/mol) due to its linear, sp-hybridized geometry, which minimizes 1,3-diaxial interactions. Conversely, the hydroxymethyl group has a significantly larger A-value (~1.7 kcal/mol).

Mechanistic Consequence: The thermodynamic equilibrium overwhelmingly favors the conformer where the -CH₂OH group is locked in the equatorial position, forcing the -CN group into the axial position. This locked conformation dictates the spatial trajectory for all incoming reagents and is the primary reason why bulky electrophiles react slower than expected with this primary alcohol.

Fig 1: Conformational locking and primary reactivity pathways of the hydroxymethyl group.

Core Reactivity Pathways

Pathway A: Electrophilic Activation and the "Neopentyl" Effect

The hydroxyl group is a poor leaving group and must be activated (e.g., via mesylation or tosylation) prior to nucleophilic substitution (Sₙ2). However, the C1 carbon of the cyclohexane ring is a fully substituted quaternary center. This creates a highly hindered, "neopentyl-like" steric environment at the adjacent β-carbon (the -CH₂- of the hydroxymethyl group).

During an Sₙ2 reaction, the nucleophile must approach from the backside of the C-O bond (180° trajectory). Because the -CH₂OH group is locked equatorially, this backside approach is partially shielded by the adjacent equatorial protons at C2 and C6. To overcome this steric penalty, reactions require highly polarizable (soft) nucleophiles, polar aprotic solvents, and elevated temperatures.

Pathway B: Bifunctional Synergies and Spirocyclization